molecular formula C6H2ClN2NaO7S B13729680 Sodium 2-chloro-3,5-dinitrobenzenesulphonate CAS No. 4515-30-4

Sodium 2-chloro-3,5-dinitrobenzenesulphonate

Cat. No.: B13729680
CAS No.: 4515-30-4
M. Wt: 304.60 g/mol
InChI Key: VZJPOOWAEOUJAB-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-chloro-3,5-dinitrobenzenesulphonate typically involves the nitration of chlorobenzenesulfonic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction but is optimized for efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-chloro-3,5-dinitrobenzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-chloro-3,5-dinitrobenzenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-chloro-3,5-dinitrobenzenesulphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. The nitro groups play a crucial role in these interactions, contributing to the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-chloro-3,5-dinitrobenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its sodium salt form enhances its solubility in water, making it more versatile for various applications compared to its analogs .

Properties

CAS No.

4515-30-4

Molecular Formula

C6H2ClN2NaO7S

Molecular Weight

304.60 g/mol

IUPAC Name

sodium;2-chloro-3,5-dinitrobenzenesulfonate

InChI

InChI=1S/C6H3ClN2O7S.Na/c7-6-4(9(12)13)1-3(8(10)11)2-5(6)17(14,15)16;/h1-2H,(H,14,15,16);/q;+1/p-1

InChI Key

VZJPOOWAEOUJAB-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

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